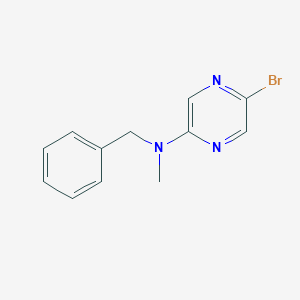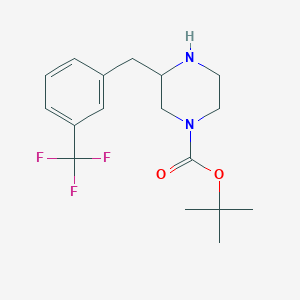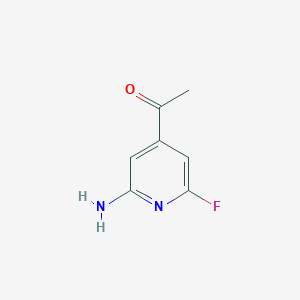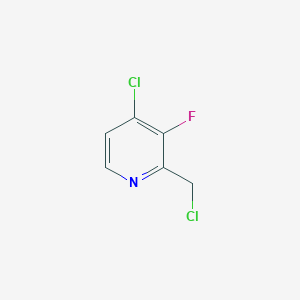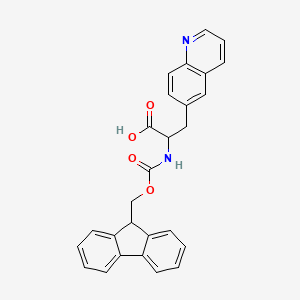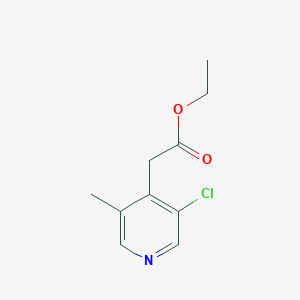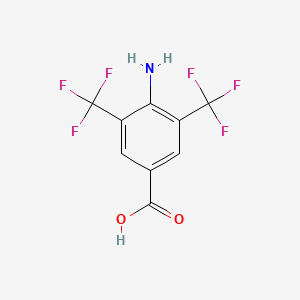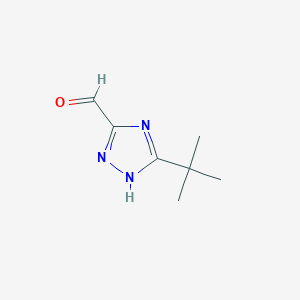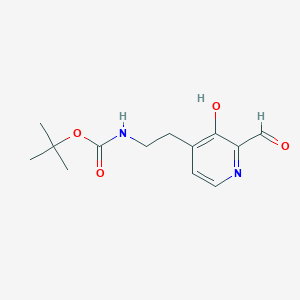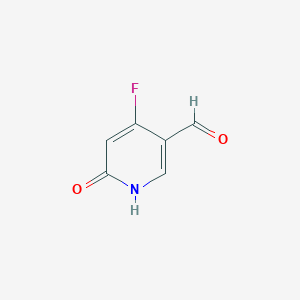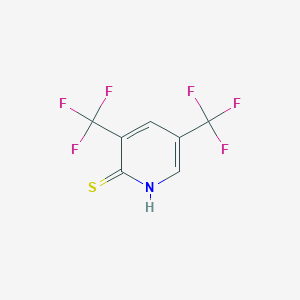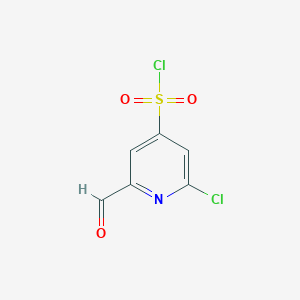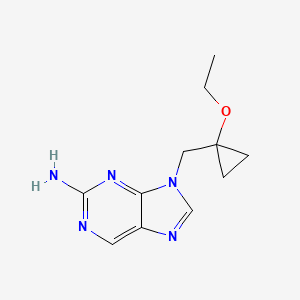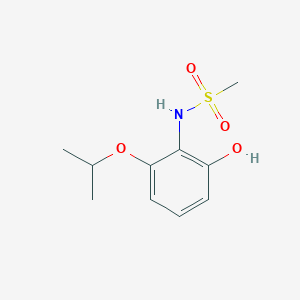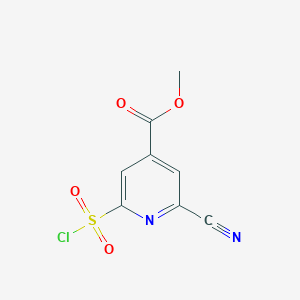
Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a chlorosulfonyl group, a cyano group, and a methyl ester group attached to an isonicotinic acid core. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate typically involves the chlorosulfonylation of an appropriate precursor. One common method is the reaction of isonicotinic acid derivatives with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yields. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow diazotization, for example, can be employed to synthesize intermediates that are subsequently converted to the target compound. This method offers advantages such as better control over reaction parameters, reduced risk of side reactions, and scalability for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous bases to yield sulfonic acids and other derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form cyclic sulfonamides and other heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Acetonitrile, chlorocarbons, ethers
Catalysts: Acid or base catalysts depending on the reaction type
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, sulfonothioates, and various heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives through substitution and addition reactions. The cyano group and methyl ester group also contribute to the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Chlorosulfonyl isocyanate: Similar in having a chlorosulfonyl group, but differs in its isocyanate functionality.
Methyl 2-(chlorosulfonyl)benzoate: Shares the chlorosulfonyl and methyl ester groups but has a benzoate core instead of an isonicotinic acid core.
6-Chlorosulfonylbenzoxazolin-2-one: Contains a chlorosulfonyl group and a benzoxazolinone core.
Uniqueness
Methyl 2-(chlorosulfonyl)-6-cyanoisonicotinate is unique due to its combination of a chlorosulfonyl group, a cyano group, and a methyl ester group attached to an isonicotinic acid core. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industrial applications.
Properties
Molecular Formula |
C8H5ClN2O4S |
|---|---|
Molecular Weight |
260.65 g/mol |
IUPAC Name |
methyl 2-chlorosulfonyl-6-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C8H5ClN2O4S/c1-15-8(12)5-2-6(4-10)11-7(3-5)16(9,13)14/h2-3H,1H3 |
InChI Key |
SJDJHPADIRZSMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


